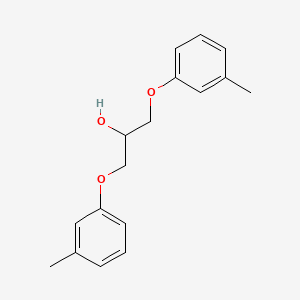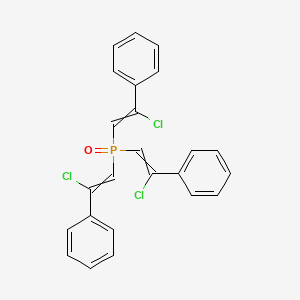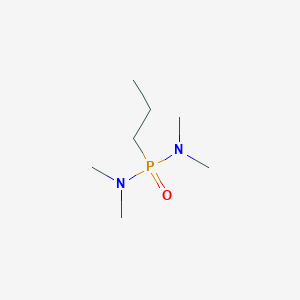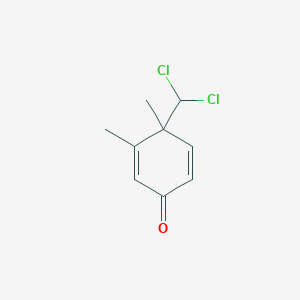
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C9H10Cl2O It is a derivative of cyclohexadienone, characterized by the presence of dichloromethyl and dimethyl groups on the cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone typically involves the chlorination of 3,4-dimethylphenol followed by oxidation. One common method includes the reaction of 3,4-dimethylphenol with chloroform in the presence of a base, such as sodium hydroxide, to introduce the dichloromethyl group. The resulting intermediate is then oxidized to form the desired cyclohexadienone compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can undergo reductive dehalogenation, where the dichloromethyl group is reduced to form a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive dehalogenation can be achieved using reagents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: 3,4-dimethyl-cyclohexa-2,5-dienone.
Substitution: Substituted cyclohexadienones with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone involves its interaction with various molecular targets and pathways. For example, during reductive dehalogenation, the compound undergoes a two-electron reductive elimination of one of the geminal chlorine atoms, followed by protonation and elimination of the remaining halogen atoms to form a carbene intermediate. This intermediate can then rearrange to form different products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethyl-4-dichloromethyl-2,5-cyclohexadienone
- 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone
- 4-Chloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone
Uniqueness
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is unique due to the presence of both dichloromethyl and dimethyl groups on the cyclohexadienone ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo multiple types of chemical reactions .
Eigenschaften
CAS-Nummer |
14789-74-3 |
|---|---|
Molekularformel |
C9H10Cl2O |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
4-(dichloromethyl)-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-7(12)3-4-9(6,2)8(10)11/h3-5,8H,1-2H3 |
InChI-Schlüssel |
UVJDEXDQIXWVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=CC1(C)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


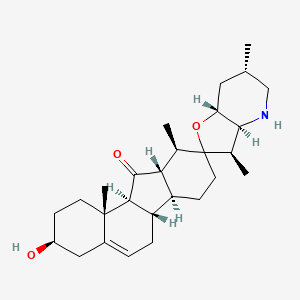
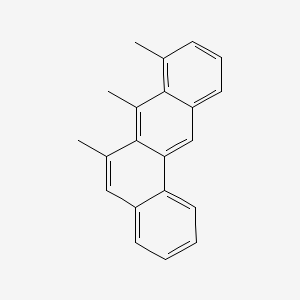

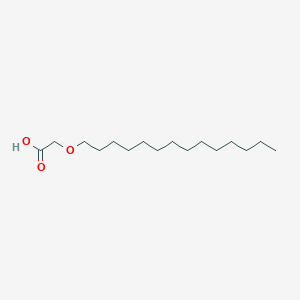
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
